N-(4-methoxybenzyl)pyridazin-3-amine
Overview
Description
N-(4-methoxybenzyl)pyridazin-3-amine is an organic compound with the molecular formula C12H13N3O It is a derivative of pyridazine, a six-membered heterocyclic compound containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-methoxybenzyl)pyridazin-3-amine typically involves the reaction of 4-methoxybenzylamine with pyridazine derivatives under specific conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, where 4-methoxybenzylamine is reacted with a halogenated pyridazine in the presence of a palladium catalyst and a suitable base.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed reactions. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound.
Chemical Reactions Analysis
Types of Reactions: N-(4-methoxybenzyl)pyridazin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridazine ring can be substituted with different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives.
Scientific Research Applications
N-(4-methoxybenzyl)pyridazin-3-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
N-(4-methoxybenzyl)pyridazin-3-amine can be compared with other pyridazine derivatives, such as pyridazinone and pyridazine-based drugs. These compounds share a similar core structure but differ in their functional groups and biological activities. For example, pyridazinone derivatives are known for their anti-inflammatory and anticancer properties, while this compound is studied for its unique chemical reactivity and potential therapeutic applications.
Comparison with Similar Compounds
- Pyridazinone
- Pyridazine
- 3-aminopyridazine
Properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]pyridazin-3-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O/c1-16-11-6-4-10(5-7-11)9-13-12-3-2-8-14-15-12/h2-8H,9H2,1H3,(H,13,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYGBTJVMKCBAQE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC2=NN=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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